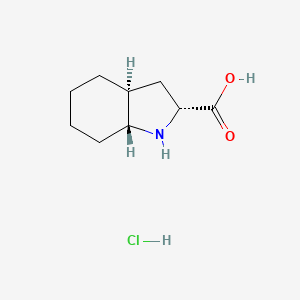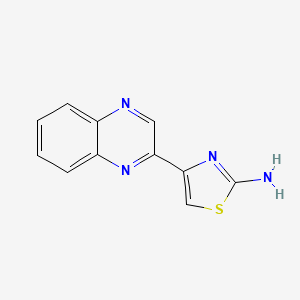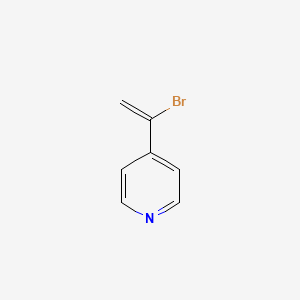
2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C₈H₁₁ClO₂ It is a chlorinated derivative of cyclohexenone, featuring both hydroxyl and chloro substituents on a dimethylated cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves the chlorination of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-chloro-5,5-dimethylcyclohex-2-en-1-ol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 2-Chloro-5,5-dimethylcyclohex-2-en-1,4-dione.
Reduction: 2-Chloro-5,5-dimethylcyclohex-2-en-1-ol.
Substitution: 2-Amino-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one.
Applications De Recherche Scientifique
2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and chloro groups enable the compound to participate in hydrogen bonding and halogen bonding, respectively, which can influence its binding to enzymes or receptors. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5,5-dimethylcyclohex-2-en-1-one
- 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2,2’-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
Comparison: 2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both hydroxyl and chloro substituents on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one of these functional groups. The combination of these groups also enhances its potential biological activity and versatility in synthetic applications.
Propriétés
Numéro CAS |
70990-68-0 |
|---|---|
Formule moléculaire |
C8H11ClO2 |
Poids moléculaire |
174.62 g/mol |
Nom IUPAC |
2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
Clé InChI |
DGNMCZASYCDCQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


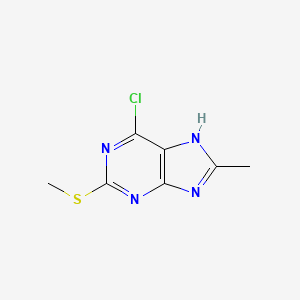

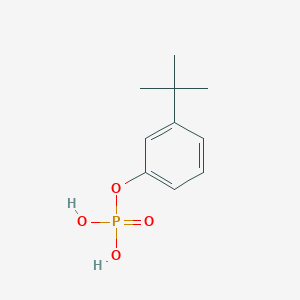
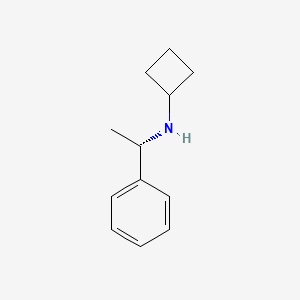
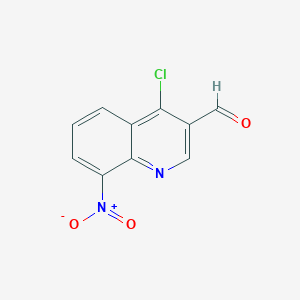
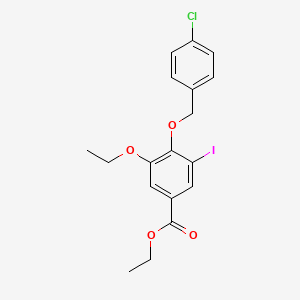
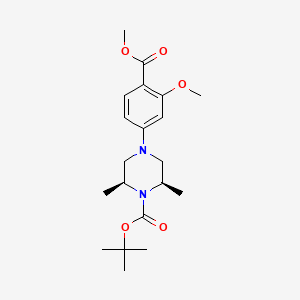

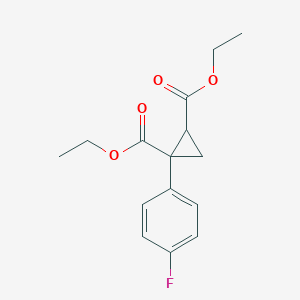
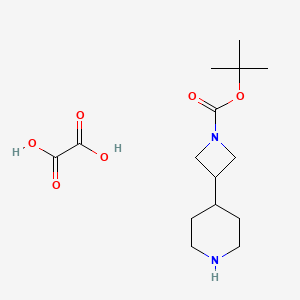
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
